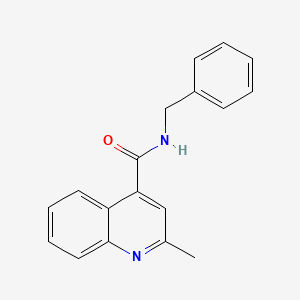

N-benzyl-2-methylquinoline-4-carboxamide

Description

N-Benzyl-2-methylquinoline-4-carboxamide is a synthetic quinoline derivative characterized by a methyl substituent at the 2-position of the quinoline core and a benzyl carboxamide group at the 4-position.

The methyl group at the 2-position likely enhances lipophilicity, while the benzyl carboxamide moiety may influence binding interactions with biological targets. Synthesis typically involves coupling 2-methylquinoline-4-carboxylic acid with benzylamine under standard carbodiimide-mediated conditions (e.g., EDC/HCl, DMAP), as seen in analogous reactions .

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

N-benzyl-2-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C18H16N2O/c1-13-11-16(15-9-5-6-10-17(15)20-13)18(21)19-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21) |

InChI Key |

QIRGVZBZVJQRPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methylquinoline-4-carboxamide typically involves the following steps:

Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, where aniline reacts with acrolein in the presence of a catalyst.

Introduction of the Benzyl Group: The nitrogen atom of the quinoline ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Formation of the Carboxamide Group: The 4-position of the quinoline ring is functionalized with a carboxamide group using appropriate reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of N-benzyl-2-methylquinoline.

Substitution: Formation of various N-substituted quinoline derivatives

Scientific Research Applications

N-benzyl-2-methylquinoline-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-benzyl-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Effects on Quinoline-4-carboxamides

Key Observations:

- Electron-Donating vs.

- Hydroxy Group : The 2-hydroxy analog may exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and target affinity.

- Bulkier Substituents: Compounds like 5a5 and 5a6 incorporate bulky substituents (e.g., morpholino, dimethylamino), which improve antibacterial activity but may reduce bioavailability due to increased molecular weight.

Amide Group Modifications

Variations in the amide side chain modulate pharmacokinetic and pharmacodynamic profiles:

Table 2: Amide Group Comparisons

Key Observations:

- Benzyl vs.

- Cationic Side Chains: The dimethylamino group in 5a5 improves water solubility, critical for antibacterial efficacy.

- Hydrophobic Extensions : The 5-phenylpentyl chain in may enhance membrane permeability or protein-binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.